molecular formula C11H17NO3 B2419911 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol CAS No. 3489-96-1

1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol

Cat. No.: B2419911
CAS No.: 3489-96-1
M. Wt: 211.261
InChI Key: AFGIOLGUENMUPF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol (CAS 3489-96-1) is a phenethylamine derivative with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is of significant interest in scientific research, particularly in the field of neuropharmacology. Studies on closely related 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives have shown complex pharmacological properties, including both alpha-stimulating and alpha-blocking activity on isolated rat vas deferens, with the specific effect often depending on the concentration and the N-alkyl substituent . Some analogues exhibit moderate beta-blocking activity as well . The compound's mechanism of action is primarily associated with its interaction with neurotransmitter systems. Structural analogues are known to bind with moderate to high affinity to serotonin receptors (5-HT), particularly the 5-HT2A subtype, which is implicated in the effects of related hallucinogenic compounds . This binding profile suggests potential research applications in studying receptor function and signaling pathways in the central nervous system. As a building block in medicinal chemistry, it serves as a precursor for the synthesis of more complex molecules, such as morpholine analogues, which have been explored for their conformational effects on adrenergic drug activity . The synthetic route to this compound typically begins with 2,5-dimethoxybenzaldehyde, involving reduction and reductive amination steps . This product is intended for research purposes only in laboratory settings. It is strictly not for human or veterinary use, nor for diagnostic applications .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12-7-10(13)9-6-8(14-2)4-5-11(9)15-3/h4-6,10,12-13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGIOLGUENMUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces simpler amines or alcohols.

    Substitution: Produces substituted phenethylamines or related compounds.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol involves its interaction with various molecular targets, including:

    Receptors: The compound may bind to specific receptors in the brain, affecting neurotransmitter release and signaling pathways.

    Enzymes: It may inhibit or activate certain enzymes, leading to changes in metabolic processes.

    Pathways: The compound can modulate signaling pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A similar compound with a different substitution pattern on the phenyl ring.

    2,5-Dimethoxyphenethylamine (2C-H): Lacks the methylamino group, resulting in different pharmacological properties.

    3,4-Methylenedioxy-N-methylamphetamine (MDMA): Shares structural similarities but has distinct effects and applications.

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group with a methylamino substituent provides distinct properties that differentiate it from other related compounds.

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol is a compound belonging to the phenethylamine family, known for its psychoactive properties. Its biological activity is primarily linked to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Characteristics

The molecular formula of this compound is C11H17NO3, and it features a phenethylamine core with a dimethoxyphenyl group and a methylamino substituent. This unique structure suggests potential interactions with various receptors and enzymes within the body.

This compound is hypothesized to influence neurotransmitter release and modulate signaling pathways. The compound may act on several neurotransmitter receptors, including:

  • Serotonin Receptors : Similar compounds have shown selective binding to serotonin receptors (5-HT2A), which are implicated in mood regulation and cognition.
  • Dopamine Receptors : The compound may also interact with dopamine pathways, potentially affecting mood and reward mechanisms.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Psychoactive Effects : It has been associated with mood enhancement and cognitive function improvements, akin to other phenethylamines.
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the similarities and differences between this compound and other structurally related compounds.

Compound NameStructural FeaturesUnique Properties
2-Amino-1-(2,5-dimethoxyphenyl)ethanolLacks methylamino groupKnown metabolite of Midodrine
3,4-Methylenedioxy-N-methylamphetamineShares structural similaritiesCommonly known as MDMA; distinct effects on mood
2,5-DimethoxyphenethylamineLacks methylamino groupExhibits different pharmacological properties

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies : Research has shown that compounds similar to this compound significantly influence serotonin receptor activity. For instance, binding assays indicated a strong affinity for the 5-HT2A receptor subtype ().
  • Mood Enhancement Trials : Clinical evaluations have suggested that this compound may improve mood in controlled settings, paralleling findings from studies on other phenethylamines ().
  • Cognitive Function Assessments : Animal models have demonstrated enhanced cognitive function following administration of similar compounds, indicating potential therapeutic uses in conditions like ADHD or depression ( ).

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